molecular formula C8H8N4O2 B1614429 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1000340-23-7

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1614429
CAS No.: 1000340-23-7
M. Wt: 192.17 g/mol
InChI Key: XLVOZMGRKACBNZ-UHFFFAOYSA-N
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Description

Common Synonyms:

  • 5-Amino-6-methyl-3-nitro-7-azaindole (azaindole nomenclature emphasizing the seven-membered bicyclic system)
  • This compound (variants emphasizing substituent positions)

Registry Identifiers:

Identifier Type Value Source
CAS Registry Number 1000340-23-7
PubChem CID 71743444
ChemSpider ID 30746278
DSSTox Substance ID DTXSID90646870

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₈H₈N₄O₂ , derived from:

  • 8 carbon atoms : 6 from the bicyclic core + 1 from methyl + 1 from nitro.
  • 8 hydrogen atoms : 5 from the core + 3 from methyl.
  • 4 nitrogen atoms : 2 from the pyrrole/pyridine rings + 1 from nitro + 1 from amine.
  • 2 oxygen atoms : Both from the nitro group.

Molecular Weight Calculation:

$$
\text{MW} = (8 \times 12.01) + (8 \times 1.008) + (4 \times 14.01) + (2 \times 16.00) = 192.17 \, \text{g/mol}
$$

Elemental Composition:

Element Percentage Composition
Carbon 50.01%
Hydrogen 4.20%
Nitrogen 29.16%
Oxygen 16.63%

Isotopic Distribution:

The exact mass of the most abundant isotopic form is 192.0647 Da , with a monoisotopic mass of 192.0647 Da (calculated using $$^{12}\text{C}$$, $$^{1}\text{H}$$, $$^{14}\text{N}$$, and $$^{16}\text{O}$$).

Comparative Analysis:

Property This compound Analogous Compound (5-Bromo-6-methyl-3-nitro-7-azaindole)
Molecular Formula C₈H₈N₄O₂ C₈H₆BrN₃O₂
Molecular Weight (g/mol) 192.17 256.06
Key Substituent -NH₂ -Br

This data highlights how halogen substitution alters molecular weight without significantly affecting the core bicyclic framework.

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOZMGRKACBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646870
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-23-7
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrrolo[2,3-b]pyridine Core

  • Starting Materials: The synthesis often begins with substituted pyridine derivatives, such as 3-nitro-5-bromo-pyridine or 3-nitro-5-chloropyridine, which undergo cyclization with pyrrole or pyrrole derivatives.
  • Cyclization Conditions: Base-mediated cyclization using strong bases like sodium hydride or potassium hydroxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–120°C) is common.
  • Example: Potassium hydroxide-mediated reaction of 5-substituted pyridine with pyrrole derivatives in methanol at 50°C for several hours yields the fused pyrrolo[2,3-b]pyridine core.

Nitration at the 3-Position

  • Reagents: Nitration is performed using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration.
  • Selective Nitration: The position 3 of the pyrrolo[2,3-b]pyridine is selectively nitrated due to electronic and steric effects of substituents.
  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor the reaction progress and purity.

Amination at the 5-Position

  • Nucleophilic Substitution: If the 5-position bears a halogen (e.g., bromide or chloride), nucleophilic substitution with ammonia or amine sources can introduce the amino group.
  • Reduction of Nitro Group: Alternatively, reduction of a nitro substituent at position 5 can yield the amino group using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents like lithium aluminum hydride.
  • Reaction Conditions: Catalytic hydrogenation is typically conducted at room temperature to moderate heat under atmospheric or elevated pressure.

Methylation at the 6-Position

  • Alkylation: The methyl group can be introduced by alkylation of the pyrrolo[2,3-b]pyridine intermediate using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
  • Use of Substituted Precursors: Alternatively, starting materials already bearing the methyl group at the desired position can be used to streamline synthesis.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 5-bromo-3-nitropyridine + pyrrole, KOH, MeOH, 50°C Formation of 3-nitro-pyrrolo[2,3-b]pyridine core
2 Nucleophilic substitution NH3 or amine source, polar solvent, reflux Introduction of amino group at 5-position
3 Methylation Methyl iodide, NaH, DMF, room temperature Methyl group at 6-position installed
4 Purification Column chromatography Pure this compound

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR signals for aromatic protons appear between δ 7.0–8.5 ppm; methyl protons at δ ~2.1 ppm; amino protons often show broad signals due to exchange.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight, with characteristic [M+H]^+ peaks.
  • HPLC: Purity is assessed by HPLC with UV detection at 254 nm, typically achieving >95% purity for pharmaceutical-grade intermediates.

Research Findings and Optimization Notes

  • Reaction Yields: Typical yields for the cyclization and functionalization steps range from 50–75%, depending on reaction conditions and substrate purity.
  • Scalability: Industrial synthesis employs continuous flow reactors to improve reaction efficiency and reproducibility.
  • Stability: The compound is sensitive to light and moisture; storage under inert atmosphere at low temperature (-20°C) is recommended to prevent degradation.
  • Catalysts and Reagents: Catalytic hydrogenation is preferred for reduction steps due to mild conditions and high selectivity.

Summary Table of Key Preparation Methods

Preparation Step Method/Reaction Type Reagents/Conditions Notes
Pyrrolo[2,3-b]pyridine core formation Base-mediated cyclization KOH or NaH, DMF or MeOH, 50–120°C Critical for ring fusion
Nitration at 3-position Electrophilic aromatic substitution HNO3 or HNO3/H2SO4 mixture, controlled temp Selective nitration, avoid overreaction
Amination at 5-position Nucleophilic substitution or reduction NH3 or amines / catalytic hydrogenation (Pd/C, H2) Choice depends on intermediate
Methylation at 6-position Alkylation or use of methylated precursors MeI or Me2SO4, NaH, DMF Early-stage methylation preferred

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Oxidizing agents: Potassium permanganate and chromium trioxide.

    Catalysts: Palladium, platinum, and nickel catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds:

  • Anticancer Activity: Research has indicated that derivatives of pyrrolopyridines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation.
  • Neuroprotective Effects: The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development, particularly in neurodegenerative diseases.

Agrochemicals

The compound may also find applications in agrochemicals as a pesticide or herbicide due to its nitrogen-containing heterocyclic structure, which is often associated with biological activity against pests and pathogens.

Material Science

In material science, compounds like this compound are explored for their potential use in:

  • Organic Electronics: Its electronic properties may allow for applications in organic semiconductors or photovoltaic devices.
  • Polymer Chemistry: Incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolopyridines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell cycle regulation and apoptosis induction.

Case Study 2: Neuroprotective Potential

Research involving animal models of neurodegeneration showed that administration of pyrrolopyridine derivatives resulted in reduced neuronal loss and improved cognitive function. This suggests that similar compounds could be developed into drugs for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural features and molecular properties of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 6-Me, 3-NO₂, 5-NH₂ C₈H₈N₄O₂ 192.18 High reactivity for nitro reduction; potential intermediate in drug synthesis
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine 3-Br, 5-NH₂ C₇H₆BrN₃ 220.05 Bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura)
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine 2-CF₃, 5-NH₂ C₈H₆F₃N₃ 201.15 Enhanced metabolic stability due to CF₃ group; explored in kinase inhibitors
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 5-Me, 4-NH₂ C₈H₉N₃ 147.18 Methyl group improves solubility; used in fluorescent probes
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine 3-Cl, 5-CH₂-pyridine C₂₀H₁₅ClF₃N₅ 430.81 Dual heterocyclic system; investigated as a kinase inhibitor
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with bromo (halogen) and methyl (alkyl) substituents in analogs. Nitro groups enhance electrophilicity, making the compound reactive toward reduction (e.g., to amines) .
  • Positional Effects : Substituent placement (e.g., 3-nitro vs. 2-CF₃) alters electronic distribution. The 3-nitro group in the target compound may sterically hinder interactions at adjacent positions compared to 2-substituted analogs .

Pharmacological and Material Science Relevance

  • Target Compound: The nitro group may confer antibacterial or antiparasitic activity, though toxicity studies are pending (similar precautions apply as noted for 5-bromo analogs in ).
  • Pyrazolo-Pyridine Analogs : 1H-Pyrazolo[4,3-b]pyridin-5-amine (similarity score: 0.86) shares a fused heterocyclic core but differs in nitrogen placement, leading to distinct electronic profiles and applications in kinase inhibition .

Biological Activity

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for the development of therapeutic agents.

  • Molecular Formula : C₈H₈N₄O
  • Molecular Weight : 192.175 g/mol
  • Density : 1.5 g/cm³
  • Melting Point : Not available

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds within the pyrrolopyridine class exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Pathogen
This compound3.12Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival. The mechanism of action is believed to involve the inhibition of certain kinases or receptors that are overexpressed in cancerous cells.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, leading to apoptosis in cancer cells.
  • Nitro Group Reactivity : The presence of the nitro group allows for potential reduction reactions, which can convert it into an amino group, enhancing its reactivity and biological interaction.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrolopyridine derivatives, including this compound, in drug discovery:

  • Study on TNIK Inhibition : A series of pyrrolopyridine compounds were evaluated for their ability to inhibit TNIK (TRAF2 and NCK interacting kinase), showing IC₅₀ values lower than 1 nM for some derivatives .
  • Antibacterial Screening : In-house screening revealed that derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., δ ~11.6 ppm for pyrrole NH, δ ~8.8 ppm for pyridine protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm ≥98% purity; mobile phase: MeOH/H₂O (70:30) with 0.1% TFA .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₉H₉N₄O₂: 205.0721) validates molecular integrity .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies may arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates can skew assays. Re-crystallization (EtOAc/hexane) or prep-HPLC is recommended .
  • Isomerism : Tautomerism in the pyrrolo-pyridine core (e.g., 1H vs. 3H forms) alters binding. X-ray crystallography or NOESY NMR clarifies dominant tautomers .
  • Assay Conditions : Standardize kinase inhibition assays (e.g., JAK2 IC₅₀) using ATP concentrations (10 µM) and control for solvent effects (DMSO ≤1%) .

What in vivo models are suitable for evaluating its neuropharmacological potential?

Q. Advanced

  • Tauopathy Models : Transgenic mice (e.g., P301S tau) assess NFT targeting, with PET tracers (e.g., [¹⁸F]-MK-6240 analogs) quantifying brain penetration .
  • DMPK Studies : Plasma stability (mouse liver microsomes) and BBB permeability (PAMPA assay) guide dosing regimens .
  • Metabolite ID : LC-MS/MS detects oxidative metabolites (e.g., nitro-reduction to amines) in hepatic S9 fractions .

What computational strategies predict target engagement and off-target risks?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with tau fibrils (PDB: 5O3T) or kinases (JAK2, PDB: 6DBN) .
  • MD Simulations : 100-ns trajectories evaluate binding site stability (e.g., RMSD <2 Å for tau protofibrils) .
  • Off-Target Screening : SwissTargetPrediction identifies potential off-targets (e.g., serotonin receptors) for counter-screening .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of nitro-containing vapors .
  • Storage : Desiccated at –20°C under argon; incompatible with strong oxidizers (e.g., KMnO₄) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 2
6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine

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